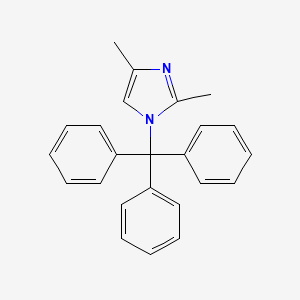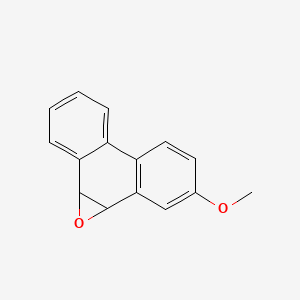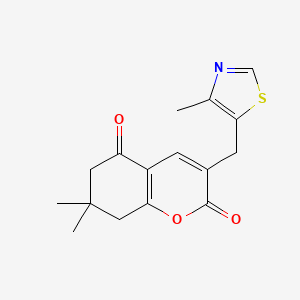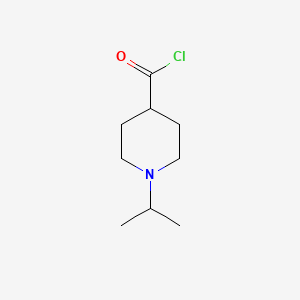![molecular formula C10H7NO B13962048 7H-Furo[2,3-f]indole CAS No. 42424-75-9](/img/structure/B13962048.png)
7H-Furo[2,3-f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo[2,3-f]indole is a heterocyclic compound that features a fused furan and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo[2,3-f]indole typically involves constructing the furan ring based on a functional indole skeleton or forming the indole ring from reactions between anilines and functional furans . One common method includes the use of Tröger’s base derivative-catalyzed one-step one-pot synthesis, which involves a cascade Aldol-[4+1]cycloaddition-intramolecular Ullmann reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step organic synthesis techniques that are scalable for larger production volumes.
Chemical Reactions Analysis
Types of Reactions: 7H-Furo[2,3-f]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The reaction centers for electrophilic attack are typically positions 3 and 5 on the indole ring .
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives of this compound .
Scientific Research Applications
7H-Furo[2,3-f]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7H-Furo[2,3-f]indole involves its interaction with specific molecular targets and pathways. Indole derivatives generally exert their effects by binding to multiple receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
- Pyrrolo[3,2-f]indole
- Furo[3,4-b]indole
- Pyrrolo[3,4-b]indole
Comparison: 7H-Furo[2,3-f]indole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties compared to other indole derivatives. For instance, while pyrrolo[3,2-f]indole also undergoes electrophilic substitution at similar positions, the presence of the furan ring in this compound can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
42424-75-9 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
7H-furo[2,3-f]indole |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-5-8-2-4-12-10(8)6-7(1)9/h2-6H,1H2 |
InChI Key |
HYNMBMPMHWWUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C1C=C3C(=C2)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
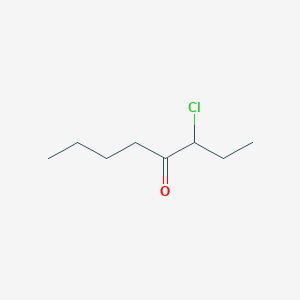
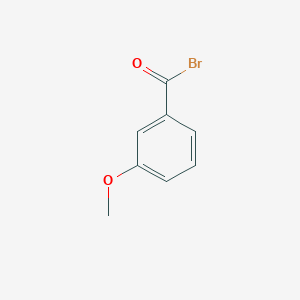

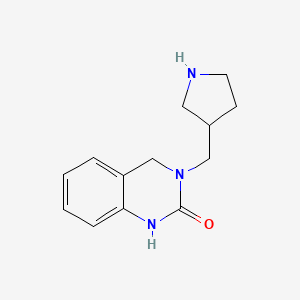
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
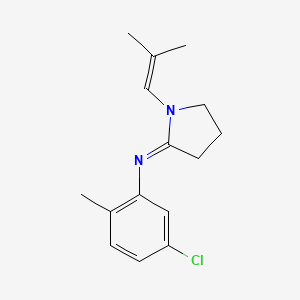

![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)
